N,N-Dimethyl-13C2-formamide is a stable isotopically labeled derivative of dimethylformamide, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C3H7NO, with a molecular weight of approximately 75.08 g/mol. This compound is primarily used in research and analytical chemistry, particularly in studies involving isotopic labeling and tracing mechanisms in biological and chemical processes. N,N-Dimethyl-13C2-formamide is a colorless to pale yellow liquid that is flammable and can be harmful upon contact with skin or inhalation .
DMF-13C2 shares the hazards associated with DMF, including:
Recent studies have explored the electrosynthesis of formamides from carbon monoxide and nitrites, demonstrating potential pathways for synthesizing labeled formamides through catalytic processes .
N,N-Dimethyl-13C2-formamide can be synthesized through several methods:
N,N-Dimethyl-13C2-formamide is primarily utilized in:
N,N-Dimethyl-13C2-formamide shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
Dimethylformamide | C3H7NO | Common solvent; widely used in organic synthesis |
N,N-Diethylformamide | C4H9NO | Larger ethyl groups; different solubility characteristics |
N-Methylformamide | C2H5NO | Lower molecular weight; distinct reactivity |
N,N-Dimethylacetamide | C4H9NO | Acetamide derivative; used for different synthetic applications |
N,N-Dimethyl-13C2-formamide's uniqueness lies in its isotopic labeling capability, which allows for specific tracing applications not available with its non-labeled counterparts. This feature enhances its utility in both organic synthesis and biological research contexts .
The accurate determination of isotopic purity in N,N-Dimethyl-13C2-formamide requires sophisticated analytical methodologies that can distinguish between isotopologues and quantify the extent of carbon-13 enrichment [1]. Modern analytical approaches combine complementary techniques to provide comprehensive characterization of isotopic composition, ensuring reliable verification of labeling efficiency and structural integrity [2].
Multidimensional nuclear magnetic resonance spectroscopy represents the gold standard for positional analysis of carbon-13 labels in N,N-Dimethyl-13C2-formamide [3] [4]. The technique exploits the unique chemical shift properties and coupling patterns of carbon-13 nuclei to provide detailed information about isotopic enrichment at specific molecular positions [5].
Heteronuclear Single Quantum Coherence spectroscopy provides direct correlation between proton and carbon-13 nuclei, enabling precise identification of labeled positions in N,N-Dimethyl-13C2-formamide [6] [7]. The technique displays characteristic cross-peaks that correspond to directly bonded proton-carbon pairs, with the carbon-13 dimension showing enhanced sensitivity due to isotopic labeling [8]. For N,N-Dimethyl-13C2-formamide, the expected cross-peaks appear at approximately 31-36 parts per million for the methyl carbons and their corresponding proton resonances at 2.8-3.2 parts per million [9] [10].
The quantitative analysis of Heteronuclear Single Quantum Coherence spectra allows determination of isotopic enrichment levels with technical errors typically below 6.6 percent for concentrations ranging from 0.34 to 6.2 millimolar [8]. The integration of cross-peak volumes provides direct measurement of the carbon-13 to carbon-12 ratio at each labeled position [11].
Carbon-13 correlation spectroscopy enables the detection of through-bond connectivity between labeled carbon atoms in N,N-Dimethyl-13C2-formamide [4] [12]. The technique utilizes homonuclear carbon-13 couplings to establish correlations between the two methyl carbons, providing verification of dual labeling [3]. Constant-time carbon-13 spectroscopy combined with indirect covariance processing produces high-resolution spectra with dramatically improved cross-peak sharpening along both carbon-13 dimensions [4].
The application of carbon-13 Total Correlation Spectroscopy reveals the complete spin system connectivity within the molecule, enabling unambiguous assignment of isotopically labeled positions [5]. For N,N-Dimethyl-13C2-formamide, the correlation patterns between the two methyl carbons and the formyl carbon provide definitive evidence of isotopic labeling configuration [12].
Parameter | Specification | Analytical Significance |
---|---|---|
Chemical Shift Range (Methyl Carbons) | 31.1-36.2 ppm | Position-specific identification [9] |
Chemical Shift Range (Formyl Carbon) | 163-165 ppm | Carbonyl carbon verification |
Coupling Constant (Carbon-13 to Carbon-13) | >30 Hz | Isotopic connectivity confirmation [4] |
Sensitivity Enhancement | 50-200% | Nuclear Overhauser Effect contribution [9] |
Technical Error | <6.6% | Quantitative reliability [8] |
Isotope-edited Total Correlation Spectroscopy provides separation of spectra from carbon-12 and carbon-13 containing molecules into distinct, quantitatively equivalent spectra [8]. This approach eliminates spectral complications arising from isotopic heterogeneity, enabling precise quantification of isotopic enrichment in complex mixtures [8]. The technique demonstrates particular utility for N,N-Dimethyl-13C2-formamide analysis when sample purity assessment requires discrimination between fully labeled, partially labeled, and unlabeled species [11].
Three-dimensional nuclear magnetic resonance experiments, including Heteronuclear Nuclear Correlation and Heteronuclear Multiple Bond Correlation techniques, provide comprehensive isotopic connectivity maps [14] [15]. These methods enable simultaneous observation of multiple isotopic correlations, facilitating determination of isotopologue distributions and site-specific fractional enrichments [15].
High-resolution mass spectrometry provides complementary analytical capabilities for isotopologue discrimination in N,N-Dimethyl-13C2-formamide, offering superior sensitivity and specificity for isotopic composition analysis [16] [1]. The technique enables precise measurement of isotopic abundance ratios and detection of isotopic impurities at sub-percent levels [2].
Time-of-flight mass spectrometry delivers exceptional mass accuracy and resolution necessary for isotopologue discrimination in N,N-Dimethyl-13C2-formamide [1]. The technique achieves baseline resolution between isotopic species, minimizing overlapping interference between neighboring isotopologues [1]. For N,N-Dimethyl-13C2-formamide analysis, the mass difference between unlabeled (mass 73) and fully labeled (mass 75) species provides clear discrimination with mass accuracy typically better than 5 parts per million [1].
The high-resolution capabilities enable identification of all possible isotopologue species, including partially labeled variants containing single carbon-13 atoms [17]. Extracted ion chromatograms for each isotopologue mass facilitate quantitative analysis of isotopic distribution patterns [18].
The analysis of isotopologue distributions provides comprehensive characterization of isotopic labeling efficiency and purity [17] [19]. For N,N-Dimethyl-13C2-formamide, the theoretical isotopologue distribution includes species with zero, one, or two carbon-13 labels, each exhibiting distinct mass spectral signatures [1].
Automated isotopologue extraction algorithms utilize multistage ion extraction processes to minimize false positive results by discriminating target isotopologues from background matrix ions [18]. The extraction process involves initial wide mass tolerance screening followed by stringent mass match criteria and chromatographic profile evaluation [18].
Isotopologue Species | Nominal Mass | Expected Relative Abundance | Natural Isotope Contribution |
---|---|---|---|
Unlabeled (12C3) | 73 | Variable | 100% natural abundance [1] |
Single Label (13C1-12C2) | 74 | Variable | 3.3% natural contribution [1] |
Double Label (13C2-12C1) | 75 | Variable | 0.1% natural contribution [1] |
Natural abundance correction algorithms account for the statistical contribution of naturally occurring carbon-13 isotopes to measured isotopologue intensities [1] [18]. The correction process subtracts calculated natural isotopic contributions from observed peak areas, yielding accurate determination of artificial isotopic enrichment [1].
Mass spectrometric quantification of isotopic purity involves integration of extracted ion chromatograms for each isotopologue species and calculation of relative abundance ratios [1]. The overall isotopic purity represents the percentage of molecules containing the intended isotopic labeling pattern relative to the total population [2].
For N,N-Dimethyl-13C2-formamide, isotopic purity calculations consider the fractional abundance of fully labeled species (containing two carbon-13 atoms) relative to partially labeled and unlabeled variants [1]. Typical analytical precision for isotopic purity determination ranges from 0.5 to 2 percent depending on sample concentration and instrumental parameters [2].
Electrospray ionization conditions require careful optimization to minimize isotopic discrimination effects during ion formation and transmission [16] [20]. Source temperature, spray voltage, and desolvation parameters influence relative ionization efficiencies of different isotopologue species [20]. Standardized ionization conditions ensure reproducible isotopic ratio measurements across analytical sessions [20].
The implementation of stable isotope internal standards provides additional quality control for isotopic ratio measurements, enabling correction for instrumental drift and matrix effects [20]. For N,N-Dimethyl-13C2-formamide analysis, deuterated analogs serve as appropriate internal standards due to their similar chemical properties and distinct mass spectral signatures [20].
Analytical Parameter | Acceptance Criteria | Quality Control Significance |
---|---|---|
Mass Accuracy | <5 ppm | Isotopologue identification reliability [1] |
Resolution (FWHM) | >10,000 | Baseline isotopologue separation [1] |
Isotopic Precision | <2% RSD | Quantitative reproducibility [2] |
Detection Limit | <0.1% isotopic impurity | Sensitivity requirement [1] |
Linear Range | 10-10,000 ng/mL | Quantitative dynamic range [20] |
Flammable;Irritant;Health Hazard